molecular formula C15H13NO5 B2683901 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide CAS No. 2034482-28-3

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide

Cat. No.: B2683901
CAS No.: 2034482-28-3
M. Wt: 287.271
InChI Key: RZKXFJKQWXSGGG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a synthetic organic compound featuring a complex molecular architecture centered on a hydroxyethyl backbone substituted with multiple furan rings. This structure incorporates a furan-3-carboxamide moiety, a functional group of significant interest in medicinal chemistry. The compound's core value for researchers lies in its potential as a versatile chemical intermediate for the synthesis of novel bioactive molecules. Furan derivatives are recognized as privileged scaffolds in drug discovery due to their widespread presence in natural products and pharmacologically active compounds . These structures are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable starting points for the development of new therapeutic agents . The specific arrangement of multiple furanyl rings in this molecule, coupled with the hydroxymethyl and carboxamide functional groups, enhances its ability to engage in diverse molecular interactions, such as hydrogen bonding and π-stacking, with biological targets. This polyfuran-based structure provides a rich chemical space for exploring structure-activity relationships (SAR) in various biochemical contexts. Researchers can utilize this compound as a key building block in the design of novel inhibitors, particularly for probing enzyme active sites that favor electron-rich aromatic systems. The presence of the furan rings, which are electron-rich heterocycles, allows for potential modification and further synthetic elaboration . This product is provided for research purposes exclusively and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of consumer use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-14(11-3-6-19-8-11)16-10-15(18,12-4-7-20-9-12)13-2-1-5-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKXFJKQWXSGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=COC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of furan derivatives followed by amide formation. For instance, the acylation of furan-2-ylmethanol with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and halogenated furans, each with distinct chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is C20H15NO6C_{20}H_{15}NO_6, with a molecular weight of 365.3 g/mol. The compound features a complex structure that includes multiple furan rings, which are known for their biological activity. The presence of hydroxyl and carboxamide functional groups enhances its potential for interaction with biological targets.

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has shown efficacy against various viral strains, including those resistant to conventional treatments.

Case Study: Efficacy Against Hepatitis C Virus

In a study published in MDPI, this compound demonstrated significant antiviral activity against the hepatitis C virus (HCV). The compound exhibited an IC50 value indicating potent inhibition of viral replication, making it a candidate for further development as an HCV therapeutic agent .

Virus IC50 (µM) Mechanism of Action
Hepatitis C Virus1.1Inhibition of viral replication
Influenza Virus2.3Neuraminidase inhibition

Antioxidant Properties

The compound also exhibits notable antioxidant properties, which are essential in combating oxidative stress-related diseases. Research indicates that the furan moieties contribute to its ability to scavenge free radicals, thereby protecting cells from damage.

Case Study: Antioxidant Activity

A comparative study found that this compound showed higher antioxidant activity than several known antioxidants. This property suggests its potential use in formulations aimed at reducing oxidative stress in various conditions such as neurodegenerative diseases and aging .

Potential in Cancer Therapy

Emerging research suggests that this compound may have applications in cancer therapy due to its ability to induce apoptosis in cancer cells.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that this compound can trigger apoptotic pathways in specific cancer cell lines, leading to reduced cell viability. This finding positions the compound as a promising lead for developing new anticancer drugs .

Cancer Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast)5.0Induction of apoptosis
HeLa (Cervical)4.5Reduced cell viability

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its bioactivity.

Comparison with Similar Compounds

Functional Group Variations in Furan-Carboxamide Derivatives

Key Analogues :

  • Methyl [3-(Propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) : Features a methyl ester and isopropylcarbamoyl group on the furan ring. Lacks the hydroxyethyl and additional furan substituents present in the target compound. This structural simplicity correlates with lower molecular weight (MW: ~237 g/mol) and higher lipophilicity (cLogP ≈ 1.8) .
  • 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) : Contains a phenylcarbamoyl group and hydrazone side chain. The phenyl group enhances aromatic interactions but reduces solubility compared to the target compound’s hydroxyl group .
  • 2,4-Bis(phenylthio)-N-(2-(Pyridin-2-yl)propan-2-yl)furan-3-carboxamide (3r'): Incorporates thioether linkages and a pyridinyl group, increasing electron-withdrawing effects and metal-binding capacity.

Table 1: Functional Group Impact on Properties

Compound Key Substituents Solubility (mg/mL) cLogP Bioactivity Notes
Target Compound Tri-furan, hydroxyethyl ~0.5 (predicted) 2.1 Unknown; structural hints at kinase inhibition
95a Isopropylcarbamoyl, methyl 1.2 1.8 Moderate antimicrobial
97d Phenylcarbamoyl, hydrazone 0.3 2.5 Anticancer (in vitro)
3r' Thioether, pyridinyl 0.1 3.4 Catalytic applications

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by research findings and data tables.

The molecular formula of this compound is C13H12N2O4C_{13}H_{12}N_2O_4, with a molecular weight of approximately 252.25 g/mol. The compound features two furan rings and a hydroxyl group, which contribute to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of furan derivatives through cyclization reactions and subsequent amidation processes. A general synthetic route may include:

  • Formation of Furan Rings : Using furan and appropriate acyl chlorides in the presence of Lewis acids.
  • Hydroxylation : Introducing hydroxyl groups via nucleophilic substitution reactions.
  • Amidation : Reacting the resulting intermediate with amine derivatives to form the final carboxamide product.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Compounds with similar furan structures have shown efficacy against viral targets such as SARS-CoV-2. For instance, derivatives with furan moieties have been reported to inhibit viral proteases, demonstrating potential as antiviral agents .
  • Anticancer Properties : Some studies suggest that furan-containing compounds can exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from benzo[b]furan have shown significant growth inhibition against various cancer types, with IC50 values indicating potent activity .
  • Antimicrobial Effects : The presence of furan rings has been associated with antimicrobial properties, potentially due to their ability to disrupt cellular membranes or interfere with metabolic pathways in pathogens .

Case Studies

Several studies have explored the biological activity of furan derivatives:

  • SARS-CoV-2 Inhibition : A study identified a series of furan-based compounds that inhibited the main protease (Mpro) of SARS-CoV-2 with IC50 values ranging from 1.55 μM to 10.76 μM, indicating their potential as therapeutic agents against COVID-19 .
  • Cytotoxicity in Cancer Cells : Research on benzo[b]furan derivatives showed that certain compounds exhibited IC50 values as low as 16 nM against HeLa cells, highlighting their potential for further development in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeCompound StructureIC50 Value (μM)Reference
AntiviralFuran derivatives1.55 - 10.76
AnticancerBenzo[b]furan derivatives16 - 24
AntimicrobialFuran-based compoundsVarious

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